molecular formula C16H21Br2N3O3 B11101146 (3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isopropylbutanamide

(3E)-3-{[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazono}-N-isopropylbutanamide

Cat. No.: B11101146
M. Wt: 463.2 g/mol
InChI Key: QKHLRZMPFNRHRU-RGVLZGJSSA-N
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Description

“3-{(E)-2-[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-ISOPROPYLBUTANAMIDE” is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{(E)-2-[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-ISOPROPYLBUTANAMIDE” typically involves multiple steps:

    Formation of the Phenoxyacetyl Intermediate: The starting material, 2,4-dibromo-5-methylphenol, undergoes a reaction with chloroacetic acid in the presence of a base to form 2-(2,4-dibromo-5-methylphenoxy)acetic acid.

    Hydrazone Formation: The phenoxyacetic acid derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Coupling with Isopropylbutanamide: The hydrazone intermediate is coupled with N-isopropylbutanamide under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy and hydrazone moieties.

    Reduction: Reduction reactions could target the hydrazone group, converting it to the corresponding amine.

    Substitution: The bromine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product would be the corresponding amine.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigated for potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals.

Industry

    Materials Science:

Mechanism of Action

The mechanism of action of “3-{(E)-2-[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-ISOPROPYLBUTANAMIDE” would depend on its specific application. For example, if used as an antimicrobial agent, it may disrupt cell membrane integrity or inhibit essential enzymes. Molecular targets could include proteins, nucleic acids, or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-5-methylphenol: A precursor in the synthesis of the target compound.

    Hydrazones: A class of compounds with similar hydrazone functional groups.

    Phenoxyacetic Acid Derivatives: Compounds with similar phenoxyacetic acid moieties.

Uniqueness

The uniqueness of “3-{(E)-2-[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETYL]HYDRAZONO}-N-ISOPROPYLBUTANAMIDE” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H21Br2N3O3

Molecular Weight

463.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-propan-2-ylbutanamide

InChI

InChI=1S/C16H21Br2N3O3/c1-9(2)19-15(22)6-11(4)20-21-16(23)8-24-14-5-10(3)12(17)7-13(14)18/h5,7,9H,6,8H2,1-4H3,(H,19,22)(H,21,23)/b20-11+

InChI Key

QKHLRZMPFNRHRU-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC(C)C

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC(C)C

Origin of Product

United States

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